molecular formula C15H12N2O2S B5183408 3-Phenyl-5-(phenylamino)-1,3-thiazolidine-2,4-dione

3-Phenyl-5-(phenylamino)-1,3-thiazolidine-2,4-dione

Cat. No.: B5183408
M. Wt: 284.3 g/mol
InChI Key: MCGAMZZHXQZYHB-UHFFFAOYSA-N
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Description

3-Phenyl-5-(phenylamino)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring fused with a phenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(phenylamino)-1,3-thiazolidine-2,4-dione typically involves the reaction of phenyl isothiocyanate with phenylhydrazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(phenylamino)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(phenylamino)-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory, anti-cancer, and anti-diabetic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-(phenylamino)-1,3-thiazolidine-2,4-dione is unique due to its specific thiazolidine ring structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-anilino-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14-13(16-11-7-3-1-4-8-11)20-15(19)17(14)12-9-5-2-6-10-12/h1-10,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGAMZZHXQZYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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